Choline fluoride

Description

BenchChem offers high-quality Choline fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Choline fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

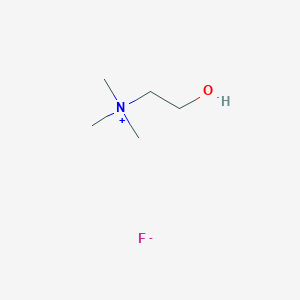

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.FH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCUSSBEGLCCHQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622707 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4696-35-9 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Choline Fluoride: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline fluoride, a quaternary ammonium salt, is a compound of increasing interest in the fields of green chemistry, materials science, and biochemistry. Its unique properties, particularly as a component in deep eutectic solvents (DESs), offer potential advantages in various applications. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of choline fluoride, with a focus on experimental methodologies and data presentation for the scientific community.

Introduction

Choline, an essential nutrient, plays a critical role in numerous biological processes, including neurotransmitter synthesis and cell membrane signaling.[1][2] The fluoride ion, on the other hand, is well-known for its effects on dental health and bone mineralization.[1] The combination of these two entities into choline fluoride (C₅H₁₄FNO) results in a quaternary ammonium salt with distinct characteristics.[1][2] While much of the recent research has focused on its application in the formation of deep eutectic solvents, understanding the fundamental properties of pure choline fluoride is crucial for its effective utilization and the development of new applications.

Synthesis of Choline Fluoride

The synthesis of choline fluoride can be achieved through several routes, primarily involving the reaction of a choline salt with a fluoride source.[1][2] The choice of method can influence the purity and hydration state of the final product.

Synthesis via Anion Exchange from Choline Chloride

A common method for preparing choline fluoride involves the reaction of choline chloride with a fluoride salt, such as sodium fluoride or potassium fluoride, in a suitable solvent.[1]

Another reported method involves the conversion of choline chloride to choline hydroxide, followed by neutralization with hydrofluoric acid.[3] This method has been reported to produce choline fluoride hydrate with a high yield.

Experimental Protocol:

Materials:

-

Choline chloride (C₅H₁₄ClNO)[3]

-

Silver oxide (Ag₂O)[3]

-

Hydrofluoric acid (HF, aqueous solution)[3]

-

Deionized water[3]

Procedure: [3]

-

An aqueous solution of choline chloride is prepared.

-

Silver oxide is added to the solution to precipitate silver chloride, forming choline hydroxide in the solution.

-

The silver chloride precipitate is removed by filtration.

-

The resulting basic solution of choline hydroxide is neutralized to a pH of 7.0 by the careful addition of an aqueous hydrofluoric acid solution.

-

The final solution is a wet solution of choline fluoride. To obtain the solid form, water can be removed under vacuum.

Purification: Purification of the final product can be achieved through crystallization from a suitable solvent system.[1] The progress of the reaction and the purity of the final product should be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4]

Direct Reaction with Hydrofluoric Acid

Choline can also be reacted directly with hydrofluoric acid to produce choline fluoride.[2] Care must be taken due to the hazardous nature of hydrofluoric acid.

Figure 1. A simplified workflow for the synthesis of choline fluoride.

Physicochemical Properties

The properties of choline fluoride are influenced by the strong electronegativity and small ionic radius of the fluoride ion, which leads to strong hydrogen bonding interactions.[5] While much of the quantitative data available is for choline fluoride-based deep eutectic solvents, this section summarizes the known properties of the pure compound.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄FNO | [2][4] |

| Molecular Weight | 123.17 g/mol | [2][4] |

| CAS Number | 4696-35-9 | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~200 °C | [1] |

| Solubility | Highly soluble in water | [1] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR spectroscopy is a powerful tool for studying the environment of the fluoride anion.[6] In deep eutectic solvents, ¹⁹F NMR has revealed the presence of two distinct fluoride environments, indicating that some fluoride anions are coordinated to the choline cation while others are freely solvated.[2]

-

-

Infrared (IR) Spectroscopy:

Properties in Deep Eutectic Solvents (DESs)

Choline fluoride is a key component in the formation of deep eutectic solvents, with "EthalineF" (a 1:2 molar ratio of choline fluoride to ethylene glycol) being a well-studied example.[2]

| Property (EthalineF) | Value | Comparison with Ethaline (Choline Chloride DES) | Reference |

| Density (at 298 K) | ~1.12 g·cm⁻³ | Higher | [5] |

| Ionic Conductivity | Lower | Higher | [2][5] |

| Viscosity | Higher | Lower | [5] |

| Solvation Dynamics | Faster solvent relaxation | Slower solvent relaxation | [2][5] |

The lower ionic conductivity and higher viscosity of EthalineF compared to its chloride analog are attributed to the stronger hydrogen bonding interactions between the fluoride anion and the hydrogen bond donor (ethylene glycol).[2][5]

Chemical Reactions and Stability

-

Hydrolysis: In aqueous solutions, choline fluoride dissociates into choline cations and fluoride anions.[4]

-

Complexation: It can form complexes with other ions and molecules.[4]

-

Thermal Stability: Choline fluoride is stable under normal conditions but may decompose at elevated temperatures.[1]

Applications and Future Perspectives

The unique properties of choline fluoride, particularly its ability to form deep eutectic solvents with distinct characteristics, open up possibilities for various applications:

-

Green Chemistry: As a component of DESs, it offers a more environmentally friendly alternative to traditional organic solvents.[2]

-

Electrochemistry: The electrochemical stability of choline fluoride-based systems is being explored for applications in batteries and other electrochemical devices.[2]

-

Biomass Processing: The strong hydrogen bond accepting ability of the fluoride ion suggests that choline fluoride-based DESs could be effective solvents for cellulose and other biomass components.[5]

Further research is needed to fully elucidate the properties of pure, anhydrous choline fluoride and to explore its full potential in various scientific and industrial fields. Optimization of synthesis methods to produce high-purity, anhydrous choline fluoride will be crucial for these advancements.

References

- 1. Buy Choline fluoride | 4696-35-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Buy Choline fluoride (EVT-3189935) | 4696-35-9 [evitachem.com]

- 5. Choline fluoride | 4696-35-9 | Benchchem [benchchem.com]

- 6. Choline Fluoride-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]

"Choline fluoride" CAS number and molecular structure

An In-depth Technical Guide on Choline Fluoride

This technical guide provides a detailed overview of choline fluoride, focusing on its chemical identity, molecular structure, and synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical research.

Chemical Identification and Properties

Choline fluoride is a quaternary ammonium salt consisting of a choline cation and a fluoride anion.[1][2] It has garnered interest for its potential applications in various fields, including the formation of deep eutectic solvents.[3][4]

Below is a summary of its key identifiers and properties.

| Identifier | Value | Reference |

| CAS Number | 4696-35-9 | [1][3][4] |

| Molecular Formula | C5H14FNO | [1][3] |

| Molecular Weight | 123.17 g/mol | [1][3][4] |

| IUPAC Name | 2-hydroxyethyl(trimethyl)azanium;fluoride | [1][3] |

| SMILES | C--INVALID-LINK--(C)CCO.[F-] | [1][3] |

| InChI Key | FHCUSSBEGLCCHQ-UHFFFAOYSA-M | [1][3][4] |

Molecular Structure

The molecular structure of choline fluoride is characterized by the choline cation, which features a tetrahedral geometry around the central nitrogen atom, and the fluoride anion.[1][2] The electrostatic attraction between the positively charged choline and the negatively charged fluoride ion defines its ionic nature.[1]

References

"Choline fluoride" solubility in organic solvents

An In-depth Technical Guide to the Solubility and Solution Chemistry of Choline Fluoride

Introduction

Choline fluoride (C₅H₁₄FNO) is a quaternary ammonium salt that has garnered significant interest within the scientific community, particularly in the field of green chemistry and materials science. As an ionic compound, its solution behavior is of primary importance for its application. This technical guide provides a comprehensive overview of the solubility of choline fluoride, with a focus on its predominant role as a hydrogen bond acceptor in the formation of deep eutectic solvents (DESs). While classical solubility data in a wide range of organic solvents is not extensively reported in the literature, this guide consolidates the available information on its physicochemical properties and details its interaction with hydrogen bond donors to form DESs, a key aspect of its "solubility" in this context.

This document is intended for researchers, scientists, and drug development professionals who are interested in the properties and applications of choline fluoride, particularly in solvent systems and formulations.

Physicochemical Properties

Choline fluoride is a white crystalline solid.[1] Its ionic nature, arising from the electrostatic attraction between the choline cation and the fluoride anion, is a dominant factor in its physical and chemical properties.[1]

| Property | Description |

| Molecular Formula | C₅H₁₄FNO |

| Molecular Weight | Approximately 123.17 g/mol |

| Appearance | White crystalline solid[1] |

| Melting Point | Approximately 200 °C[1] |

| Ionic Nature | Quaternary ammonium salt[1][2] |

Solubility of Choline Fluoride

Quantitative solubility data for choline fluoride in a broad spectrum of organic solvents is scarce in peer-reviewed literature. However, its general solubility characteristics can be inferred from its ionic nature and from information provided in studies on its synthesis and applications.

| Solvent Type | Solubility/Behavior |

| Water | Highly soluble, which is characteristic of its ionic nature.[1] Its dissolution in water is reported to be an exothermic process.[3] |

| Protic Solvents | While specific data is limited, protic solvents like ethanol are mentioned as potential media for forming stable solvated fluoride ionic liquids, suggesting some degree of solubility.[4] |

| Polar Aprotic Solvents | Often used in nucleophilic fluorination reactions to enhance the reactivity of the fluoride ion, which implies that fluoride salts can be dissolved in them, often with the aid of phase transfer catalysts.[4] No specific data for choline fluoride is available. |

| Hydrogen Bond Donors (e.g., Ethylene Glycol) | Choline fluoride does not simply dissolve but rather interacts strongly with hydrogen bond donors to form deep eutectic solvents. This is the most well-documented aspect of its solution chemistry.[2][4][5] This interaction leads to a significant depression of the freezing point of the mixture.[2][4] |

Experimental Protocols

The following are detailed methodologies for the synthesis of choline fluoride and the preparation of its most common deep eutectic solvent, EthalineF.

Synthesis of Choline Fluoride

This protocol is adapted from a method involving the reaction of a choline salt with a fluoride source.[4][6]

Materials:

-

Choline chloride

-

Silver oxide

-

Hydrofluoric acid (aqueous solution)

-

Deionized water

Procedure:

-

Conversion to Choline Hydroxide: Choline chloride is dissolved in deionized water. To this aqueous solution, silver oxide is added to precipitate silver chloride, leaving choline hydroxide in the solution.

-

Filtration: The silver chloride precipitate is removed by filtration, yielding an aqueous solution of choline hydroxide.

-

Neutralization: The resulting basic solution of choline hydroxide is carefully neutralized to a pH of 7.0 by the dropwise addition of an aqueous hydrofluoric acid solution. This reaction forms an aqueous solution of choline fluoride.

-

Isolation: The water is removed from the choline fluoride solution, typically by evaporation under vacuum, to yield the final product. For the synthesis of choline fluoride hydrate, the drying process is controlled to retain a specific number of water molecules.[4]

Preparation of EthalineF (Choline Fluoride:Ethylene Glycol DES)

EthalineF is a deep eutectic solvent typically prepared from a 1:2 molar ratio of choline fluoride to ethylene glycol.[4][5]

Materials:

-

Choline fluoride (synthesized as above or purchased)

-

Ethylene glycol (anhydrous)

Procedure:

-

Drying of Components: To ensure the formation of a low-water content DES, both choline fluoride and ethylene glycol should be thoroughly dried before mixing. Choline fluoride can be dried under vacuum at an elevated temperature. Ethylene glycol can be dried over molecular sieves.[6]

-

Mixing: The dried choline fluoride and ethylene glycol are mixed in a 1:2 molar ratio in a sealed vessel under an inert atmosphere to prevent moisture absorption.

-

Heating and Stirring: The mixture is heated (e.g., to 323 K or 50°C) and stirred until a clear, homogeneous liquid is formed.[4][5]

-

Final Drying: To ensure minimal water content, the resulting EthalineF can be further dried under vacuum with stirring for an extended period (e.g., 72 hours).[5] The final water content can be verified using Karl Fischer titration.[5]

Visualizations

Formation of EthalineF Deep Eutectic Solvent

The formation of EthalineF is driven by strong hydrogen bonding interactions between the fluoride anion of choline fluoride and the hydroxyl groups of ethylene glycol.

Caption: Formation of EthalineF via hydrogen bonding.

Experimental Workflow for EthalineF Preparation

The following diagram outlines the key steps in the laboratory preparation of EthalineF.

Caption: Workflow for the preparation of EthalineF.

Conclusion

References

Choline Fluoride: A Technical Guide to Hygroscopicity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline fluoride, a quaternary ammonium salt, has garnered significant interest primarily as a component in the formation of deep eutectic solvents (DESs), offering unique physicochemical properties for various applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the hygroscopicity and stability of choline fluoride. While quantitative data for the pure compound is limited in publicly accessible literature, this document consolidates available information and presents detailed experimental protocols for its characterization. The focus of this guide is to equip researchers with the necessary information to handle, evaluate, and utilize choline fluoride effectively, particularly in the context of material science and green chemistry.

Introduction

Choline fluoride [(CH₃)₃NCH₂CH₂OH]⁺F⁻ is an ionic salt that combines the essential nutrient choline with the fluoride anion. Its primary application in current research is as a hydrogen bond acceptor in the formation of DESs, a class of solvents with tunable properties, low vapor pressure, and non-flammability.[1][2] A notable example is "EthalineF," a DES formed by mixing choline fluoride with ethylene glycol, which exhibits distinct characteristics compared to its chloride-based counterpart, Ethaline.[1] Understanding the hygroscopicity and stability of choline fluoride is critical for its synthesis, storage, and application, as water content and thermal degradation can significantly alter the properties of any formulation it is a part of.

Physicochemical Properties

While extensive data on pure choline fluoride is scarce, some fundamental properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄FNO | [3] |

| Molecular Weight | 123.17 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Highly soluble in water | [3] |

| Melting Point | Approximately 200 °C | [3] |

Hygroscopicity

Choline fluoride is known to be hygroscopic, readily absorbing moisture from the atmosphere.[4] This property is a critical consideration for handling and storage, as the presence of water can significantly impact the performance of choline fluoride-based systems, such as DESs.[5][6]

Quantitative Data

Experimental Protocol for Hygroscopicity Determination

To address the gap in quantitative data, researchers can employ gravimetric sorption analysis. The following protocol is adapted from standard methods for pharmaceutical solids.[9][10][11]

Objective: To determine the hygroscopicity of pure choline fluoride by measuring its moisture sorption and desorption profile.

Apparatus:

-

Dynamic Vapor Sorption (DVS) analyzer or a desiccator with controlled humidity environments (using saturated salt solutions)

-

Microbalance

-

Sample vials

-

Calibrated thermohygrometer

Procedure:

-

Sample Preparation: A sample of 5-15 mg of finely powdered choline fluoride is used.[10][11]

-

Initial Drying: The sample is subjected to a drying step within the DVS analyzer at an elevated temperature (e.g., 40-60 °C) under a flow of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry reference weight.

-

Sorption Phase: The relative humidity (RH) is incrementally increased in steps (e.g., from 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C). The sample weight is continuously monitored until equilibrium is reached at each RH step (defined as a weight change of less than a specified amount over a set time period).

-

Desorption Phase: Following the sorption phase, the RH is incrementally decreased from 90% back to 0% RH, and the weight change is monitored at each step to assess the desorption profile.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water sorbed. The data is plotted as a sorption-desorption isotherm (water content vs. RH). The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).[9]

Caption: Experimental workflow for hygroscopicity testing.

Stability

The stability of choline fluoride is a key parameter for its application, particularly concerning its thermal decomposition.

Thermal Stability

Choline fluoride is generally stable under normal conditions but is expected to decompose at elevated temperatures.[3] One source indicates a melting point of approximately 200 °C, though it is not specified if decomposition occurs at this temperature.[3] For comparison, the decomposition of choline chloride, a closely related salt, has been studied more extensively, with decomposition temperatures reported to be influenced by the heating rate and the presence of other substances in DESs.[12][13][14] It is plausible that the thermal stability of choline fluoride is in a similar range.

Experimental Protocol for Thermal Stability Analysis

Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability and decomposition profile of a compound. The following is a generalized protocol for the TGA of an organic salt like choline fluoride.[1][4][15][16]

Objective: To determine the thermal decomposition temperature and profile of pure choline fluoride.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Inert crucibles (e.g., alumina or platinum)

-

Controlled atmosphere (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: A small sample of choline fluoride (typically 5-10 mg) is placed in an inert TGA crucible.[1][4]

-

Instrument Setup: The crucible is placed on the TGA balance. The system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

-

Temperature Program:

-

An initial isothermal step at a low temperature (e.g., 30 °C) for a few minutes to allow for temperature equilibration.

-

A temperature ramp at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).[1]

-

-

Data Acquisition: The sample mass is recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which different stages of decomposition occur.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Signaling Pathways and Biological Activity

The user request included a requirement for diagrams of signaling pathways. However, the current body of scientific literature on choline fluoride is predominantly focused on its application in materials science, particularly as a component of deep eutectic solvents. There is no significant research available to suggest that choline fluoride itself is being investigated as a therapeutic agent with specific signaling pathway interactions.

It is important to distinguish the properties of the compound "choline fluoride" from the separate biological effects of its constituent ions, choline and fluoride. Choline is an essential nutrient with well-established roles in neurotransmission (as a precursor to acetylcholine) and cell membrane structure.[3] Fluoride is known for its effects on dental health and, at higher concentrations, can be toxic. Studies have investigated the potential for choline to mitigate the neurotoxic effects of fluoride exposure, but this research does not pertain to a direct signaling role of the choline fluoride salt itself.

Therefore, at present, a diagram of a signaling pathway for choline fluoride would be speculative and not supported by experimental evidence. Research in this area is focused on its physicochemical properties rather than its pharmacological activity.

Conclusion

Choline fluoride is a hygroscopic and thermally sensitive compound with significant potential in the formulation of green solvents. While there is a notable lack of quantitative data on the hygroscopicity and stability of the pure salt, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to characterize these critical properties. A thorough understanding and quantification of its interaction with water and its thermal decomposition profile are essential for the advancement of its applications in drug development and other scientific fields. Future research should prioritize the generation of this fundamental data to enable more robust and reliable use of this versatile compound.

References

- 1. rsc.org [rsc.org]

- 2. Buy Choline fluoride | 4696-35-9 [smolecule.com]

- 3. Buy Choline fluoride (EVT-3189935) | 4696-35-9 [evitachem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. jecst.org [jecst.org]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. jocpr.com [jocpr.com]

- 11. pharmainfo.in [pharmainfo.in]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 16. epfl.ch [epfl.ch]

Choline Fluoride as a Hydrogen Bond Acceptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of choline fluoride and its significant role as a potent hydrogen bond acceptor. Due to the unique properties of the fluoride anion—its small size and high electronegativity—choline fluoride has emerged as a compound of interest, particularly in the burgeoning field of green chemistry and the formulation of Deep Eutectic Solvents (DESs). This document details the synthesis, physicochemical properties, and experimental characterization of choline fluoride, with a focus on its interactions in DESs, offering valuable insights for applications in research and development.

Physicochemical Properties of Choline Fluoride

Choline fluoride is a quaternary ammonium salt characterized by a positively charged choline cation and a fluoride anion.[1] Its ionic nature dictates many of its physical properties.[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄FNO | [1] |

| Molecular Weight | ~137.17 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Highly soluble in water | [1] |

| Melting Point | ~200 °C | [1] |

| Classification | Quaternary ammonium salt, Ionic compound | [1] |

The Role of Choline Fluoride as a Hydrogen Bond Acceptor in Deep Eutectic Solvents (DESs)

A significant application of choline fluoride's hydrogen bond accepting capability is in the formation of Deep Eutectic Solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a melting point significantly lower than their individual components.[2] The fluoride anion in choline fluoride is a powerful HBA, leading to strong hydrogen bonding interactions that define the structure and properties of the resulting DES.[2][3]

A prominent example is "EthalineF," a DES formed by mixing choline fluoride (ChF) with ethylene glycol (EG) in a 1:2 molar ratio.[2][4] The strong hydrogen bonds between the fluoride anion and the hydroxyl groups of ethylene glycol create a highly rigid and organized network.[3][5]

Comparative Physicochemical Properties of Choline Halide-Based DESs

The unique properties of the fluoride anion lead to distinct behaviors in ChF-based DESs compared to those formed with other choline halides (chloride, bromide, iodide).[2] The smaller size and higher charge density of fluoride result in stronger hydrogen bonding interactions.[2]

| Property | Choline Fluoride (EthalineF) | Choline Chloride (Ethaline) | Trend/Observation | Reference |

| Molar Ratio (Salt:EG) | 1:2 | 1:2 | Standard for Ethaline-type DESs | [2][4] |

| Melting Point | 1 °C | 66 °C (traditional systems) | Substantial melting point depression in EthalineF enables room-temperature applications. | [6] |

| Density | Lower | Higher | Density of choline halide DESs decreases: I⁻ > Br⁻ > Cl⁻ > F⁻. | [7] |

| Conductivity | 2.5 - 4.2 mS/cm | Higher | Lower conductivity in EthalineF is attributed to the formation of tight-binding choline-fluoride ion pairs.[6][8] | [6] |

| Average Solvation Time | 6.2 ps | 8.1 ps | Faster solvation dynamics are attributed to strong hydrogen bonding interactions. | [6] |

Spectroscopic Evidence of Hydrogen Bonding

Spectroscopic studies, particularly ¹⁹F NMR, have been crucial in elucidating the nature of hydrogen bonding in ChF-based DESs. In EthalineF, ¹⁹F NMR spectra reveal two distinct fluoride environments:

-

Choline-Associated Fluoride: Approximately 15% of fluoride anions are coordinated to the choline cation, forming a tight-binding ion pair.[3][8]

-

Freely Solvated Fluoride: The remaining fluoride anions are freely solvated within the ethylene glycol network.[3][4]

This dual-environment phenomenon is unique to the choline fluoride system when compared to its chloride counterpart and is critical to understanding its macroscopic properties like conductivity.[3]

Caption: Hydrogen bonding between choline fluoride's anion (HBA) and ethylene glycol (HBD).

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of choline fluoride and its derivatives.

Synthesis of Choline Fluoride

Two primary methods for synthesizing choline fluoride are reported in the literature.

| Method | Reagents | Procedure | Reference |

| Salt Metathesis | Choline chloride, Sodium fluoride (NaF) or Potassium fluoride (KF) | 1. Dissolve choline chloride in an appropriate solvent (e.g., water). 2. Add the fluoride source (NaF or KF). 3. Stir the mixture at a controlled temperature to facilitate the ion exchange reaction. 4. The resulting choline fluoride can be isolated through purification steps like crystallization. | [1][2] |

| Neutralization | Choline chloride, Silver oxide, Hydrofluoric acid | 1. Convert choline chloride to choline hydroxide by reacting it with silver oxide in an aqueous solution. 2. Filter the mixture to remove the silver chloride precipitate. 3. Neutralize the resulting choline hydroxide solution to a pH of 7.0 by adding aqueous hydrofluoric acid. 4. Remove water under vacuum at 50 °C for approximately 72 hours to yield choline fluoride. | [7][9] |

Preparation of EthalineF (ChF:EG 1:2 DES)

-

Drying: Dry the synthesized choline fluoride and ethylene glycol separately under vacuum at elevated temperatures (e.g., ChF at 50°C, EG at 120°C) for at least 72 hours to remove residual water.[4][9]

-

Mixing: Combine the dried choline fluoride and ethylene glycol in a 1:2 molar ratio in a sealed container.[4]

-

Homogenization: Heat and stir the mixture (often under vacuum) until a clear, homogeneous liquid is formed.[2] For some preparations, sonication at 80°C for 2 hours is used.[3]

-

Verification: The water content of the final DES should be verified using Karl Fischer titration. Reported values for dried EthalineF are around 500 ppm.[4][9]

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment of the fluoride anion, ¹⁹F NMR is employed. Spectra are typically recorded in D₂O at 298 K. The presence of distinct peaks indicates different solvation or coordination states of the fluoride ion.[3][8][9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify vibrational modes and confirm the presence of functional groups. Spectra are typically collected between 525 and 4000 cm⁻¹, providing information on the hydrogen bonding interactions, particularly changes in the O-H stretching frequency of the HBD.[8][9]

-

Density and Viscosity Measurements: These bulk properties are measured over a range of temperatures (e.g., 298–323 K) using a densitometer and viscometer. These measurements are crucial for understanding the fluidity and molecular packing within the DES.[4][9][10]

-

Ionic Conductivity Measurements: Conductivity is measured using a conductivity meter, typically over a range of temperatures. The data provides insight into the mobility of ions within the DES.[6][9]

-

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This advanced technique is used to investigate solvation dynamics on a femtosecond to picosecond timescale, revealing how the solvent network reorganizes around a solute probe.[6][8]

Caption: Experimental workflow for synthesis and characterization of EthalineF.

Visualizing Fluoride Solvation Environments

The unique findings from ¹⁹F NMR, which show two distinct fluoride environments in EthalineF, can be visualized to understand the complex interactions at the molecular level. This dichotomy between a tightly bound ion pair and a more mobile, solvated ion is key to explaining the solvent's overall properties.

Caption: Distinct solvation environments of the fluoride anion in EthalineF DES.

Applications and Future Directions

The unique properties of choline fluoride and the DESs it forms open up numerous possibilities for application:

-

Green Chemistry: ChF-based DESs like EthalineF serve as environmentally sustainable alternatives to conventional volatile organic solvents.[6]

-

Electrochemistry: The high electrochemical stability and wide electrochemical windows of ChF-based DESs make them promising candidates for electrolytes in batteries and other electrochemical devices.[6][11]

-

Material Science: The tunable properties of these solvents can be exploited in the synthesis and processing of novel materials.[1]

-

Drug Development: While direct applications in drug development are still emerging, the ability to form stable, biocompatible solvent systems could be relevant for drug formulation and delivery, particularly for poorly soluble compounds. The fundamental study of hydrogen bonding involving fluoride is also relevant to understanding drug-receptor interactions where fluorine is present.

Future research will likely focus on expanding the library of ChF-based DESs with different HBDs, further characterizing their properties, and exploring their performance in specific applications. The use of ¹⁹F as an NMR-active probe will continue to be invaluable for gaining a deeper molecular-level understanding of these complex fluid systems.[8]

References

- 1. Buy Choline fluoride (EVT-3189935) | 4696-35-9 [evitachem.com]

- 2. Choline fluoride | 4696-35-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy Choline fluoride | 4696-35-9 [smolecule.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Choline Fluoride-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]

- 9. osti.gov [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Choline Fluoride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline fluoride, a quaternary ammonium salt, is gaining significant interest in various scientific fields, including biochemistry and materials science.[1] Its unique properties, particularly when compared to other choline halides, make it a compelling compound for study and application. This technical guide provides a comprehensive overview of the physicochemical properties of choline fluoride in aqueous environments. While extensive data on simple binary aqueous solutions of choline fluoride is limited in publicly available literature, this guide leverages data from studies on aqueous mixtures of choline fluoride-based deep eutectic solvents (DESs), primarily EthalineF (a 1:2 molar ratio of choline fluoride to ethylene glycol), to provide valuable insights. The dissolution of choline fluoride in water is notably an exothermic process, which contrasts with the endothermic dissolution of choline chloride.[1]

Synthesis of Choline Fluoride

Choline fluoride can be synthesized through several methods. A common laboratory-scale synthesis involves the reaction of a choline salt, such as choline chloride, with a fluoride source.

Experimental Protocol: Synthesis of Choline Fluoride

A typical synthesis procedure is as follows:

-

Conversion to Choline Hydroxide: Choline chloride is dissolved in water. Silver oxide is then added to the aqueous solution to precipitate silver chloride, leaving choline hydroxide in the solution.

-

Neutralization: The resulting basic solution of choline hydroxide is carefully neutralized to a pH of 7.0 by the dropwise addition of aqueous hydrofluoric acid.

-

Isolation: The water is removed from the neutralized solution under vacuum at an elevated temperature (e.g., 50°C) for an extended period (e.g., 72 hours) to yield choline fluoride.[2]

It is crucial to handle hydrofluoric acid with extreme caution due to its high toxicity and corrosiveness.

Physicochemical Properties in Aqueous Systems

The properties of choline fluoride in aqueous solutions are heavily influenced by the strong hydrogen bonding capabilities of the fluoride anion.

Density

Table 1: Density of Aqueous EthalineF Solutions at Various Temperatures [4]

| Mole Fraction of Water | Density at 298 K (g/cm³) | Density at 303 K (g/cm³) | Density at 308 K (g/cm³) | Density at 313 K (g/cm³) | Density at 318 K (g/cm³) | Density at 323 K (g/cm³) |

| Data not available in search results |

Note: The search results did not contain the specific numerical data from the cited graph to populate this table. The graph in the cited source[4] shows the trend of decreasing density with increasing water content and temperature.

Experimental Protocol: Density Measurement

The density of aqueous choline fluoride solutions can be accurately measured using a vibrating tube densimeter.

-

Calibration: The densimeter is calibrated with dry air and deionized water at a known temperature and atmospheric pressure.[5]

-

Sample Preparation: A series of aqueous choline fluoride solutions of varying concentrations are prepared gravimetrically.

-

Measurement: The sample is introduced into the measuring cell of the densimeter, ensuring no air bubbles are present. The instrument measures the oscillation frequency of the U-tube, which is then converted to a density value. Measurements are typically performed over a range of temperatures, allowing the sample to equilibrate at each temperature setpoint.[5]

Viscosity

Viscosity is a critical parameter, especially for applications involving fluid flow and mass transfer. The addition of water to choline fluoride-based systems generally leads to a significant decrease in viscosity.[3]

Table 2: Viscosity of Aqueous Choline Fluoride Systems

| Concentration of Choline Fluoride | Temperature (K) | Viscosity (mPa·s) |

| Quantitative data not available in search results |

Note: While the search results indicate that the viscosity of choline fluoride systems ranges from 45 to 65 mPa·s in DES formulations, specific data for aqueous solutions is not provided.[1]

Experimental Protocol: Viscosity Measurement

Viscosity can be determined using a capillary viscometer or a rotational rheometer.

-

Instrument Setup: A calibrated viscometer is used. For a capillary viscometer, the flow time of a known volume of liquid through a capillary is measured. For a rotational rheometer, the torque required to rotate a spindle at a specific speed in the sample is measured.

-

Sample Loading: The aqueous choline fluoride solution is loaded into the viscometer, and the temperature is controlled using a water bath or Peltier element.

-

Measurement: The measurement is performed once the sample has reached thermal equilibrium. For a capillary viscometer, the time taken for the meniscus to pass between two marked points is recorded. For a rotational rheometer, the shear stress is measured at a controlled shear rate.

Electrical Conductivity

The electrical conductivity of aqueous choline fluoride solutions is a measure of their ability to conduct an electric current, which is dependent on the concentration and mobility of the ions. In DES formulations, choline fluoride exhibits conductivity values ranging from 2.5 to 4.2 mS/cm.[1]

Table 3: Electrical Conductivity of Aqueous Choline Fluoride Systems

| Concentration of Choline Fluoride | Temperature (K) | Electrical Conductivity (S/m) |

| Quantitative data not available in search results |

Experimental Protocol: Electrical Conductivity Measurement

A conductivity meter with a calibrated probe is used to measure the electrical conductivity.

-

Calibration: The conductivity probe is calibrated using standard solutions of known conductivity (e.g., KCl solutions).

-

Sample Preparation: Aqueous solutions of choline fluoride at various concentrations are prepared.

-

Measurement: The conductivity probe is immersed in the sample solution, ensuring the electrodes are fully submerged. The solution is allowed to thermally equilibrate, and the conductivity reading is recorded. The measurement is typically repeated for a range of temperatures.

Molecular Interactions in Aqueous Solution

The behavior of choline fluoride in water is governed by a complex interplay of intermolecular forces, including ion-dipole interactions, hydrogen bonding, and the potential for ion pairing.

Solvation and Hydrogen Bonding

Upon dissolution in water, the choline cations ([Ch]⁺) and fluoride anions (F⁻) are surrounded by water molecules, a process known as hydration or solvation. The small size and high charge density of the fluoride ion make it a potent hydrogen bond acceptor, leading to strong interactions with the hydrogen atoms of water molecules. The choline cation, with its hydroxyl group, can also participate in hydrogen bonding with water.

Figure 1: Solvation of choline and fluoride ions in an aqueous solution.

Ion-Pair Formation

In more concentrated solutions, a certain fraction of choline cations and fluoride anions may associate to form ion pairs.[1] Spectroscopic studies, such as ¹⁹F NMR, on choline fluoride in ethylene glycol have shown that a significant portion of the fluoride anions can be directly coordinated to the choline cation.[3][6][7] A similar phenomenon can be expected to occur in aqueous solutions, particularly at higher concentrations.

Figure 2: Equilibrium between solvated ions and ion pairs in solution.

Spectroscopic Characterization

Spectroscopic techniques are powerful tools for probing the molecular interactions in aqueous choline fluoride solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are particularly useful for studying choline fluoride solutions. ¹H NMR can provide information on the conformation of the choline cation in solution. ¹⁹F NMR is highly sensitive to the local environment of the fluoride ion and can be used to distinguish between free, solvated fluoride ions and those associated with the choline cation in ion pairs.[3][6][7]

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy can be used to investigate the hydrogen bonding network in aqueous choline fluoride solutions.[2][6] Changes in the vibrational frequencies of the O-H bands of water and the functional groups of the choline cation can provide insights into the strength and nature of the intermolecular interactions.

Experimental Workflow: Spectroscopic Analysis

Figure 3: A generalized workflow for the spectroscopic analysis of aqueous solutions.

Conclusion

Choline fluoride presents distinct physicochemical properties in aqueous systems, largely dictated by the strong hydrogen-bonding ability of the fluoride anion. While comprehensive quantitative data for simple aqueous solutions are still emerging, the study of related systems like aqueous EthalineF mixtures provides a solid foundation for understanding its behavior. The experimental protocols and analytical approaches outlined in this guide offer a framework for researchers to further investigate and characterize aqueous choline fluoride solutions for a variety of applications in research and development.

References

- 1. Buy Choline fluoride | 4696-35-9 [smolecule.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Choline Fluoride-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]

Choline Fluoride: A Technical Guide to its Physicochemical Properties and a Comparative Analysis of Choline Halide Crystallography

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline fluoride, a quaternary ammonium salt, has garnered significant interest for its potential applications, particularly in the formation of deep eutectic solvents (DESs). However, a comprehensive understanding of its solid-state properties, including its crystal structure and potential for polymorphism, remains elusive in publicly accessible scientific literature. This technical guide provides a thorough review of the current knowledge on choline fluoride, addressing the notable absence of experimental crystallographic data. In lieu of direct structural information for choline fluoride, this document presents a detailed comparative analysis of the well-characterized crystal structure and polymorphism of choline chloride. This guide also details the synthesis of choline fluoride, the preparation of its prominent deep eutectic solvent, EthalineF, and insights from computational studies into its molecular geometry.

Introduction

Choline fluoride [(CH₃)₃NCH₂CH₂OH]⁺F⁻ is a salt combining the essential nutrient choline with the fluoride anion.[1] Its primary area of recent research has been in the field of green chemistry, specifically as a component of deep eutectic solvents.[2][3] DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant depression in freezing point compared to their individual components.[2] Choline fluoride, in combination with ethylene glycol, forms a well-studied DES known as EthalineF.[2]

Despite the interest in its solution-phase behavior, there is a conspicuous lack of published experimental data regarding the crystal structure of pure, solid choline fluoride. This absence of information is a significant knowledge gap, as the solid-state structure and any polymorphic behavior would fundamentally influence its physical properties, such as solubility, stability, and hygroscopicity. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceutical development. For instance, different polymorphs of a compound can exhibit different melting points, dissolution rates, and bioavailability.

This guide aims to consolidate the available information on choline fluoride and to provide a valuable resource for researchers by drawing parallels with the well-documented crystallographic properties of other choline halides, particularly choline chloride.

Synthesis of Choline Fluoride

Choline fluoride can be synthesized through various methods, typically involving the reaction of a choline salt with a fluoride source.[2][4]

Experimental Protocol: Synthesis from Choline Chloride and Potassium Fluoride

A common laboratory-scale synthesis involves the reaction of choline chloride with potassium fluoride in a suitable solvent.

Materials:

-

Choline chloride

-

Potassium fluoride (anhydrous)

-

Solvent (e.g., methanol or ethanol)

Procedure:

-

Dissolve choline chloride in the chosen solvent.

-

Add a stoichiometric equivalent of anhydrous potassium fluoride to the solution.

-

Stir the mixture at room temperature or with gentle heating for several hours to facilitate the ion exchange reaction.

-

The less soluble potassium chloride will precipitate out of the solution.

-

Filter the reaction mixture to remove the potassium chloride precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude choline fluoride.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Crystal Structure and Polymorphism: A Notable Absence of Data for Choline Fluoride

As of the compilation of this guide, there are no published experimental studies detailing the single-crystal X-ray diffraction data, crystal system, space group, or unit cell parameters of solid choline fluoride. This is a significant anomaly, given the extensive characterization of other choline halides.

One potential reason for this lack of data is the difficulty in crystallizing pure choline fluoride. Research on its deep eutectic solvent with ethylene glycol has noted that choline fluoride mixtures tend to supercool readily at concentrations above 30 mol %, rather than exhibiting a clear eutectic transition. This behavior suggests that solid choline fluoride may have a high propensity to form an amorphous solid (a glass) rather than a well-ordered crystal lattice, which is a prerequisite for single-crystal X-ray diffraction analysis.

Comparative Analysis: The Well-Characterized Polymorphism of Choline Chloride

To provide a framework for understanding the potential solid-state behavior of choline fluoride, it is instructive to examine the crystallography of the closely related compound, choline chloride. Choline chloride is known to exhibit at least two crystalline polymorphs, designated as the α and β forms.[3][5]

The α-form is the stable polymorph at room temperature and is known to be extraordinarily sensitive to ionizing radiation.[3] The β-form is the high-temperature polymorph, appearing at and above 78°C, and is radiation-stable.[3] The distinct properties of these polymorphs underscore the importance of understanding polymorphism in this class of compounds.

The crystallographic data for the polymorphs of choline chloride are summarized in the table below.

| Property | α-Choline Chloride | β-Choline Chloride |

| Crystal System | Orthorhombic | Face-Centered Cubic |

| Space Group | P2₁2₁2₁ | Fm3 or Fm3m |

| Unit Cell Parameters | a = 11.21 Å | a = 9.48 Å |

| b = 11.59 Å | ||

| c = 5.90 Å | ||

| Molecules per Unit Cell (Z) | 4 | - |

| Stability | Stable at room temperature | Stable above 78°C |

| Radiation Sensitivity | Highly sensitive | Stable |

Table 1: Crystallographic Data for Choline Chloride Polymorphs.[3]

The existence of these distinct polymorphic forms for choline chloride strongly suggests that choline fluoride may also be capable of polymorphism, should it be successfully crystallized. The differences in crystal packing and intermolecular interactions between the α and β forms of choline chloride lead to their dramatically different radiation sensitivities.[3] Similar structure-property relationships would be anticipated for any potential polymorphs of choline fluoride.

Computational Insights into Choline Fluoride's Molecular Structure

In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) have been employed to investigate the molecular geometry and electronic properties of choline fluoride.[2] These studies provide valuable insights into the intrinsic properties of the choline fluoride ion pair.

DFT calculations, often using functionals like B3LYP, have been used to optimize the geometry of the choline cation and the fluoride anion.[2] These calculations can predict bond lengths, bond angles, and vibrational frequencies. Furthermore, ab initio molecular dynamics simulations have provided insights into the charge delocalization in choline-based systems, suggesting that the strong hydrogen bonding capability of the fluoride anion significantly influences these properties.[2]

Choline Fluoride in Deep Eutectic Solvents: The Case of EthalineF

The most significant area of research involving choline fluoride is its use as a hydrogen bond acceptor in the formation of deep eutectic solvents. EthalineF, a mixture of choline fluoride and ethylene glycol, typically in a 1:2 molar ratio, is a prominent example.[2]

Experimental Protocol: Preparation of EthalineF

Materials:

-

Choline fluoride

-

Ethylene glycol (anhydrous)

Procedure:

-

Dry the choline fluoride and ethylene glycol separately under vacuum to remove any residual water.

-

Combine the choline fluoride and ethylene glycol in a 1:2 molar ratio in a sealed vessel.

-

Heat the mixture with stirring (typically to around 80°C) until a homogeneous, clear liquid is formed.

-

The resulting liquid is the deep eutectic solvent, EthalineF.

Molecular Interactions in EthalineF

Spectroscopic studies, particularly ¹⁹F NMR, have been instrumental in probing the local environment of the fluoride anion in EthalineF.[4] These studies have revealed the presence of two distinct fluoride environments, suggesting that a portion of the fluoride anions (~15%) are coordinated to the choline cation, while the majority are freely solvated by the ethylene glycol molecules.[4] This indicates a complex interplay of hydrogen bonding and ionic interactions within the DES.

Conclusion and Future Outlook

Choline fluoride is a compound of growing interest, primarily due to its role in the formation of deep eutectic solvents. However, a significant gap exists in our understanding of its fundamental solid-state properties. The absence of experimental data on its crystal structure and polymorphism is a major impediment to a complete physicochemical characterization. The tendency of choline fluoride to supercool suggests that crystallization may be challenging, potentially requiring specialized techniques.

Future research should prioritize the growth of high-quality single crystals of choline fluoride to enable definitive structural elucidation by X-ray diffraction. The determination of its crystal structure would be a crucial first step in exploring its potential for polymorphism and understanding how its solid-state form influences its material properties. A comprehensive understanding of the crystallography of choline fluoride will be essential for its rational application in materials science, green chemistry, and pharmaceutical development. In the interim, the well-documented polymorphic behavior of choline chloride serves as a valuable model for what might be expected from this and other choline halides.

References

An In-depth Technical Guide to the Thermodynamic Properties of Choline Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline fluoride, a quaternary ammonium salt, has garnered significant interest primarily as a component in the formation of deep eutectic solvents (DESs). This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties of choline fluoride. A thorough review of the existing scientific literature reveals a notable scarcity of experimentally determined core thermodynamic data—namely the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation—for pure choline fluoride. Consequently, this document focuses on the qualitative thermodynamic characteristics of choline fluoride and the extensive quantitative data available for its mixtures, particularly in deep eutectic systems. Furthermore, this guide outlines the general experimental and computational methodologies relevant to the determination of these properties, providing a framework for future research.

Introduction

Choline fluoride [(CH₃)₃NCH₂CH₂OH]⁺F⁻ is a salt composed of the essential nutrient choline and the fluoride anion. While the thermodynamic properties of many simple salts are well-documented, choline fluoride remains an exception. Its high hygroscopicity and the strong hydrogen bonding capabilities of the fluoride ion contribute to its unique behavior, which is most prominently studied in the context of Deep Eutectic Solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA), such as choline fluoride, and a hydrogen bond donor (HBD) that exhibit a significant melting point depression. This guide consolidates the available thermodynamic and physicochemical information for choline fluoride, with a necessary emphasis on its behavior within these solvent systems.

Thermodynamic Properties of Pure Choline Fluoride: A Data Gap

Despite extensive literature searches, no peer-reviewed publications containing experimentally determined values for the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), or Gibbs free energy of formation (ΔGf°) of pure solid choline fluoride were identified. This represents a significant gap in the thermochemical data for this compound.

Qualitative Thermodynamic Observations

While quantitative data is lacking, some qualitative thermodynamic information has been reported:

-

Heat of Solution: The dissolution of choline fluoride in water is an exothermic process, releasing heat into the surroundings.[1][2] This is in contrast to choline chloride, which exhibits an endothermic dissolution.[2] This property suggests strong, energetically favorable interactions between the choline and fluoride ions and water molecules.

-

Hydrogen Bonding: The small size and high electronegativity of the fluoride anion make it a potent hydrogen bond acceptor. This leads to strong hydrogen bonding interactions within choline fluoride-based systems, significantly influencing their physical and chemical properties.[1]

Thermodynamic and Physicochemical Properties of Choline Fluoride-Based Deep Eutectic Solvents

The majority of thermodynamic research involving choline fluoride has been conducted on its mixtures, particularly the deep eutectic solvent formed with ethylene glycol, commonly referred to as "EthalineF".

Physicochemical Properties of EthalineF (Choline Fluoride:Ethylene Glycol 1:2 molar ratio)

The following table summarizes key physicochemical properties that have been experimentally determined for EthalineF. These properties are crucial for understanding the behavior and potential applications of this solvent system.

| Property | Value/Trend | Reference(s) |

| Appearance | Homogeneous, colorless liquid at room temperature. | [3] |

| Density | Decreases with increasing temperature. The density of EthalineF is lower than that of Ethaline (choline chloride:ethylene glycol) due to the lower molecular weight of fluorine compared to chlorine. | [4] |

| Viscosity | Decreases with increasing temperature. | [3] |

| Ionic Conductivity | Ranges from 2.5 to 4.2 mS/cm in DES formulations.[2] The conductivity of EthalineF is generally lower than that of Ethaline, which is attributed to the formation of tight-binding choline-fluoride ion pairs, leading to a larger solvodynamic radius.[3] | [2][3] |

| Water Content | As a hygroscopic material, water content is an important parameter. Dried EthalineF has been reported with a water content of approximately 500 ppm, as determined by Karl Fischer titration. | [5] |

Thermodynamic Properties of Aqueous Mixtures of EthalineF

Studies on the hydration properties of EthalineF have yielded data on the excess thermodynamic properties of its aqueous mixtures. These properties provide insight into the non-ideal behavior of the mixtures and the nature of the intermolecular interactions.

| Property | Observation | Reference(s) |

| Excess Molar Volume (VE) | Negative values are observed across all mole fractions when mixed with water, indicating stronger solvation interactions and more efficient packing between the mixture components (EthalineF and water) than within the pure components themselves.[4][6] | [4][6] |

| Viscosity Deviation (Δη) | Negative deviations from ideal behavior are observed, suggesting a disruption of the hydrogen bonding network of the DES upon the addition of water, leading to enhanced mobility of the ions.[4][6] | [4][6] |

| Excess Molar Gibbs Energies, Enthalpies, and Entropies of Activation | These have been calculated for choline halide-based DESs, providing further insight into the thermodynamics of mixing and activation processes in these systems.[7] For instance, the ion-pair formation process in some choline-based electrolytes has been found to be exergonic and endothermic. | [7] |

Experimental and Computational Methodologies

Synthesis of Choline Fluoride

A common laboratory synthesis of choline fluoride involves the reaction of choline chloride with a fluoride source. One reported method involves the following steps:

-

Reaction of choline chloride with a fluoride salt (e.g., sodium or potassium fluoride).

-

Alternatively, adding an aqueous hydrofluoric acid solution to a wet choline fluoride solution.[5]

-

Removal of water under vacuum at an elevated temperature (e.g., 50 °C for 72 hours) to obtain the final product.[5]

Preparation of Choline Fluoride-Based Deep Eutectic Solvents

The preparation of EthalineF typically involves:

-

Mixing choline fluoride and ethylene glycol in a specific molar ratio, commonly 1:2.[3]

-

The mixture is then heated (e.g., to 50 °C) and stirred under vacuum for an extended period (e.g., 72 hours) until a homogeneous liquid is formed and water is removed.[5]

Experimental Determination of Thermodynamic Properties (General Protocols)

While no specific protocols for choline fluoride have been published, the following are standard techniques used for determining the core thermodynamic properties of organic salts.

This technique is used to measure the heat of combustion of a substance at constant volume.

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

General Procedure:

-

A pellet of the sample (typically around 1 gram) is weighed and placed in the bomb.[2][8]

-

A fuse wire is connected to electrodes, touching the sample.[2][8]

-

The bomb is sealed and pressurized with oxygen (typically to 25-30 atm).[2][8]

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The sample is ignited, and the temperature of the water is recorded over time until a maximum is reached and it begins to cool.[2]

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

-

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

-

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

General Procedure for an Organic Salt:

-

A small, accurately weighed sample (typically 5-15 mg) is placed in a sample pan (e.g., aluminum).[9]

-

The pan is sealed (crimped) if the sample is volatile or may decompose.[9]

-

The sample and an empty reference pan are placed in the DSC cell.[10]

-

The cell is subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min) under a purge gas (e.g., nitrogen).[9][10]

-

The heat flow is recorded, and the enthalpy of transitions (e.g., melting, solid-solid transitions) is determined by integrating the area of the corresponding peaks in the DSC thermogram.[9]

-

This method measures the heat change when a substance dissolves in a solvent.

-

Principle: A known amount of solute is dissolved in a known amount of solvent in a calorimeter (often a "coffee-cup" calorimeter for simple experiments), and the temperature change is measured.

-

General Procedure:

-

A known volume of the solvent (e.g., water) is placed in the calorimeter, and its initial temperature is recorded.[11]

-

A known mass of the solute (e.g., choline fluoride) is added to the solvent.[11]

-

The mixture is stirred, and the temperature is monitored until it reaches a stable final value.[11]

-

The heat absorbed or released by the solution is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution (often approximated as that of the pure solvent).[11]

-

Computational Chemistry Approaches

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules.

-

Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules. From the calculated electronic energy, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived using statistical mechanics.[12] DFT has been applied to study the interactions and thermodynamics of choline chloride-based DESs, providing insights that are likely applicable to choline fluoride systems as well.[13][14][15][16]

-

High-Accuracy Ab Initio Methods: Methods like G3 (Gaussian-3) theory and CBS-QB3 (Complete Basis Set-QB3) are composite methods designed to achieve high accuracy in calculating thermochemical data. These methods could be employed to predict the standard enthalpy of formation of choline fluoride with reasonable confidence.

Logical Relationships in Thermodynamic Property Determination

Since no specific signaling pathways involving the simple salt choline fluoride are known, the following diagram illustrates the logical workflow and relationships between the core thermodynamic properties and their experimental or computational determination.

Caption: Workflow for determining core thermodynamic properties.

Conclusion and Future Outlook

This technical guide highlights a critical deficiency in the available thermochemical data for pure choline fluoride. While its role as a hydrogen bond acceptor in deep eutectic solvents is increasingly well-characterized, the fundamental thermodynamic properties of the pure salt remain undetermined. The exothermic nature of its dissolution in water and the extensive data on its DESs suggest a rich and complex thermodynamic behavior worthy of further investigation.

Future research should prioritize the experimental determination of the standard enthalpy of formation of choline fluoride via bomb calorimetry. Concurrently, high-accuracy computational studies would provide valuable theoretical benchmarks. A complete thermodynamic profile of pure choline fluoride will not only fill a fundamental data gap but also enable more accurate modeling and prediction of the behavior of its technologically important deep eutectic solvent systems, thereby supporting their rational design for various applications, including in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ivypanda.com [ivypanda.com]

- 3. Choline Fluoride-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]

- 4. Unusual Hydration Properties of Choline Fluoride-Based Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. web.williams.edu [web.williams.edu]

- 11. scribd.com [scribd.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. semanticscholar.org [semanticscholar.org]

Choline Fluoride: A Technical Whitepaper on its Synthesis, Properties, and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline fluoride, a quaternary ammonium salt, has garnered renewed interest in the scientific community, particularly within the fields of green chemistry and materials science. While the individual components, choline and fluoride, have well-documented histories and biological significance, their combination into choline fluoride presents unique physicochemical properties that are driving new research avenues. This technical guide provides an in-depth overview of the discovery, historical context, synthesis, and physicochemical properties of choline fluoride, with a particular focus on its role in the formation of deep eutectic solvents (DESs). Furthermore, it explores the biological implications of its constituent ions, offering a perspective for researchers in drug development.

Historical Context and Discovery

The specific historical record of the first synthesis of choline fluoride is not prominently documented in early chemical literature. However, the synthesis of quaternary ammonium salts, in general, has been known for a significant period. The resurgence of interest in choline fluoride is a relatively recent phenomenon, largely propelled by the burgeoning field of deep eutectic solvents.

A pivotal moment in the recent history of choline fluoride was the exploration of its use as a hydrogen bond acceptor in the formation of DESs. These novel solvent systems, characterized by a significant depression in their melting point compared to their individual components, offer environmentally friendly alternatives to traditional organic solvents. A notable example is the DES named "EthalineF," which is a mixture of choline fluoride and ethylene glycol. Research into choline-based DESs has highlighted the unique influence of the fluoride anion on the physicochemical properties of these systems, distinguishing it from its halide counterparts (chloride, bromide, and iodide).

Synthesis of Choline Fluoride

The synthesis of choline fluoride can be achieved through several methods, primarily involving the reaction of a choline salt with a fluoride source.

General Synthesis from Choline Chloride

A common laboratory-scale synthesis involves the reaction of choline chloride with a fluoride salt, such as sodium fluoride or potassium fluoride.

Experimental Protocol:

-

Dissolution: Choline chloride is dissolved in an appropriate solvent, which can be aqueous or organic, depending on the desired purity and yield.

-

Addition of Fluoride Source: A stoichiometric amount of a fluoride salt (e.g., potassium fluoride) is added to the solution.

-

Reaction: The mixture is stirred at a controlled temperature to facilitate the ion exchange reaction.

-

Purification: Post-reaction, the product, choline fluoride, is isolated and purified. This can be achieved through techniques such as crystallization to obtain a white crystalline solid.

-

Verification: The final product's identity and purity are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Synthesis for Deep Eutectic Solvent Formation

A specific protocol for synthesizing choline fluoride for its use in DESs, such as EthalineF, has been reported, referencing a modified procedure from Curnow et al.

Experimental Protocol:

-

Conversion to Hydroxide: Choline chloride is first converted to choline hydroxide. This is achieved by reacting an aqueous solution of choline chloride with silver oxide. The silver chloride precipitate is then removed by filtration.

-

Neutralization: The resulting choline hydroxide solution is neutralized to a pH of 7.0 by the careful addition of hydrofluoric acid.

-

Solvent Removal: The water is removed under vacuum to yield the choline fluoride salt.

The following diagram illustrates the general workflow for the synthesis of choline fluoride.

Caption: A flowchart illustrating the general steps for the synthesis of choline fluoride.

Physicochemical Properties

Choline fluoride is a white crystalline solid that is highly soluble in water due to its ionic nature.[1] Its key physicochemical properties are summarized in the table below. Much of the recent quantitative data has been generated in the context of its use in the deep eutectic solvent EthalineF.

| Property | Value | Notes |

| Molecular Formula | C5H14FNO | |

| Molecular Weight | 123.17 g/mol | |

| CAS Number | 4696-35-9 | |

| Appearance | White crystalline solid | [1] |

| Solubility | Highly soluble in water | [1] |

| Dissolution in Water | Exothermic | Contrasts with the endothermic dissolution of choline chloride.[1] |

| Ionic Conductivity | Lower than choline chloride systems | In DES form (EthalineF), attributed to the formation of tight-binding ion pairs between the fluoride anion and the choline cation.[1] |

| Solvation Dynamics | Faster than other choline halides | In DES form (EthalineF), with an average solvation time of 6.2 picoseconds, attributed to strong hydrogen bonding interactions of the fluoride ion.[1] |

| Hydrogen Bonding | Strong hydrogen bond acceptor | The small size and high charge density of the fluoride anion lead to strong hydrogen bonding interactions with hydrogen bond donors like ethylene glycol.[2] |

Choline Fluoride in Deep Eutectic Solvents (DESs)

A significant area of current research on choline fluoride is its application as a component of deep eutectic solvents.[2]

EthalineF: A Choline Fluoride-Based DES

EthalineF is a DES typically formed by mixing choline fluoride with ethylene glycol in a 1:2 molar ratio.[2] The strong hydrogen bonding between the fluoride anion of choline fluoride and the hydroxyl groups of ethylene glycol is a key factor in the formation and properties of this DES.[2]

The formation of EthalineF can be visualized as follows:

Caption: The formation of the deep eutectic solvent EthalineF from choline fluoride and ethylene glycol.

Properties and Applications of EthalineF

EthalineF exhibits distinct physicochemical properties compared to its choline chloride counterpart (Ethaline). These include differences in viscosity, conductivity, and polarity.[3] The unique properties of choline fluoride-based DESs make them promising candidates for a variety of applications, including:

-

Green Chemistry: As environmentally benign solvents for organic synthesis and catalysis.

-

Electrochemistry: As electrolytes in batteries and other electrochemical devices.[4]

-

Materials Science: In the development of novel materials with specific ionic properties.[4]

Biological Considerations for Drug Development

While choline fluoride as a single entity does not have well-defined signaling pathways in biological systems, its constituent ions, choline and fluoride, have significant and well-documented biological roles and toxicities. For drug development professionals, understanding the potential combined effects of these ions is crucial.